molecular formula C16H21N3O3S B4152803 2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4152803
M. Wt: 335.4 g/mol
InChI Key: PYBTUKRROMRYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 2 and 6 positions on the benzene ring, and a thiadiazole ring attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine under controlled conditions to yield the desired benzamide compound. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide group can produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2,6-Dimethoxy-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    2,6-Dimethoxybenzamide: Lacks the thiadiazole ring, resulting in different chemical properties and applications.

    N-(5-(1-Methylbutyl)-1,3,4-thiadiazol-2-yl)benzamide: Lacks the methoxy groups, which can affect its reactivity and biological activity.

    2,6-Dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide:

The uniqueness of 2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethoxy-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-5-7-10(2)15-18-19-16(23-15)17-14(20)13-11(21-3)8-6-9-12(13)22-4/h6,8-10H,5,7H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBTUKRROMRYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
2,6-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.